Ethyl 4-(3-hydroxypropyl)benzoate
Overview
Description
Ethyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzoic acid, where the ethyl ester is substituted with a 3-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethyl 4-(3-hydroxypropyl)benzoate is a derivative of benzoate compounds. Benzoate compounds have been found to act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
Local anesthetics, including benzoate derivatives, are known to bind to specific parts of the sodium ion (na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
It is known that local anesthetics, including benzoate derivatives, interfere with the sodium ion channels on nerve membranes, which play a crucial role in nerve impulse conduction .
Result of Action
It is known that local anesthetics, including benzoate derivatives, can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation . This makes them useful for local surgery and treatment .
Action Environment
It is known that the efficacy of local anesthetics can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)benzoate typically involves the esterification of 4-(3-hydroxypropyl)benzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxopropyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(3-hydroxypropyl)benzyl alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH₃) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-(3-oxopropyl)benzoate
Reduction: 4-(3-hydroxypropyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(3-hydroxypropyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxypropyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the 3-hydroxypropyl group, making it less hydrophilic.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(3-hydroxypropyl)benzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester.
The uniqueness of this compound lies in its combination of the ester and hydroxyl functionalities, which provide a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYDBUGWIEKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446827 | |
Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98092-75-2 | |
Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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